molecular formula C16H14Cl2O B3025100 2',3'-Dichloro-3-(4-methylphenyl)propiophenone CAS No. 898769-19-2

2',3'-Dichloro-3-(4-methylphenyl)propiophenone

Cat. No. B3025100
CAS RN: 898769-19-2
M. Wt: 293.2 g/mol
InChI Key: PDYOJLSFHUXWJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’,3’-Dichloro-3-(4-methylphenyl)propiophenone is a chemical compound with the molecular formula C16H14Cl2O and a molecular weight of 293.19 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 2’,3’-Dichloro-3-(4-methylphenyl)propiophenone consists of a propiophenone backbone with two chlorine atoms and a methyl group attached to the phenyl rings . The exact linear structure formula is not provided in the search results .

Scientific Research Applications

Novel Copolymers and Material Synthesis

2',3'-Dichloro-3-(4-methylphenyl)propiophenone has been utilized in the synthesis of novel copolymers. For example, ring-disubstituted methyl 2-cyano-3-phenyl-2-propenoates, including derivatives with 2',3'-dichlorophenyl, have shown potential in creating copolymers with high glass transition temperatures, indicating decreased chain mobility due to their high dipolar character (Kim et al., 1999).

Semisynthesis of Natural Methoxylated Propiophenones

This compound has been involved in the rapid semisynthesis of natural methoxylated propiophenones. By using techniques like microwave and ultrasound-assisted synthesis, 2',3'-dichloro-5,6-dicyanobenzoquinone (DDQ) is employed in the oxidation processes of phenylpropanes, demonstrating its utility in efficient chemical synthesis (Joshi, Sharma & Sinha, 2005).

Unexpected Chemical Reactions

In a study exploring the chlorination of ketones, 2',3'-Dichloro-3-(4-methylphenyl)propiophenone demonstrated unexpected reactivity, leading to the formation of dihydroxyacids like 2-phenylglyceric acid. This finding reveals interesting aspects of its chemical behavior under specific conditions, such as in aqueous alkali with low concentrations of hypochlorite (Cossar, Lu & January, 1991).

Antimicrobial Activity in Copolymers

Another application is in the synthesis of 4-chloro-3-methylphenyl methacrylate copolymers, which have shown antimicrobial activity. Copolymers involving derivatives like 2,4-dichlorophenyl methacrylate have been tested against bacteria, fungi, and yeast, indicating potential biomedical applications (Patel et al., 2006).

Environmental Sensing and Analysis

The compound has also been utilized in environmental sensing, specifically in the development of electrochemical sensors for detecting water pollutants like 2-phenylphenol. Such sensors, modified with nano-Fe3O4 and ionic liquids, show enhanced catalytic activity towards the oxidation of pollutants, demonstrating the compound's role in environmental monitoring and protection (Karimi-Maleh et al., 2019).

Safety and Hazards

The safety and hazards associated with 2’,3’-Dichloro-3-(4-methylphenyl)propiophenone are not explicitly mentioned in the search results. It is recommended to handle this compound with appropriate safety measures, as with all research chemicals .

properties

IUPAC Name

1-(2,3-dichlorophenyl)-3-(4-methylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2O/c1-11-5-7-12(8-6-11)9-10-15(19)13-3-2-4-14(17)16(13)18/h2-8H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDYOJLSFHUXWJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCC(=O)C2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40644144
Record name 1-(2,3-Dichlorophenyl)-3-(4-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',3'-Dichloro-3-(4-methylphenyl)propiophenone

CAS RN

898769-19-2
Record name 1-(2,3-Dichlorophenyl)-3-(4-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2',3'-Dichloro-3-(4-methylphenyl)propiophenone
Reactant of Route 2
Reactant of Route 2
2',3'-Dichloro-3-(4-methylphenyl)propiophenone
Reactant of Route 3
Reactant of Route 3
2',3'-Dichloro-3-(4-methylphenyl)propiophenone
Reactant of Route 4
Reactant of Route 4
2',3'-Dichloro-3-(4-methylphenyl)propiophenone
Reactant of Route 5
Reactant of Route 5
2',3'-Dichloro-3-(4-methylphenyl)propiophenone
Reactant of Route 6
Reactant of Route 6
2',3'-Dichloro-3-(4-methylphenyl)propiophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.